Product packaging for Rugulin(Cat. No.:CAS No. 67278-88-0)

Rugulin

Cat. No.: B1680272
CAS No.: 67278-88-0
M. Wt: 568.5 g/mol
InChI Key: ROBRFZABRZCKHN-FUAQQQNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rugulin is a minor metabolite from Penicillium rugulosum and a naturally occurring bisanthraquinone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H24O10 B1680272 Rugulin CAS No. 67278-88-0

Properties

CAS No.

67278-88-0

Molecular Formula

C32H24O10

Molecular Weight

568.5 g/mol

IUPAC Name

8,23-dihydroxy-14,28-dimethoxy-6,21-dimethylnonacyclo[14.11.1.02,11.02,15.04,9.011,26.013,17.017,26.019,24]octacosa-4(9),5,7,19(24),20,22-hexaene-3,10,12,18,25,27-hexone

InChI

InChI=1S/C32H24O10/c1-9-5-11-15(13(33)7-9)25(37)31-28(40)20-21(41-3)17-18-22(42-4)19(29(17,31)23(11)35)27(39)32(31)26(38)16-12(24(36)30(18,20)32)6-10(2)8-14(16)34/h5-8,17-22,33-34H,1-4H3

InChI Key

ROBRFZABRZCKHN-FUAQQQNXSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C34C(=O)C5C(C6C3(C2=O)C7C(C6C58C4(C7=O)C(=O)C9=C(C8=O)C=C(C=C9O)C)OC)OC

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C34C(=O)C5C(C6C3(C2=O)C7C(C6C58C4(C7=O)C(=O)C9=C(C8=O)C=C(C=C9O)C)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,2'-dimethoxy-4a,4a'-dehydrorugulosin
rugulin

Origin of Product

United States

Nomenclature and Historical Context of Rugulin Structural Hypotheses

Evolution of Proposed Rugulin Structures and Related Bisanthraquinones

The structural study of this compound is intertwined with that of other bisanthraquinones, such as skyrin (B155860), rugulosin (B17658), and luteoskyrin (B1675522). These compounds often feature a "skyrane" core, a cage-like structural motif. researchgate.netnih.govacs.orgacs.org Early structural assignments for this class of compounds relied on traditional chemical methods. As spectroscopic techniques advanced, these assignments were refined. For instance, skyrin is described as a biaryl and a trihydroxyanthraquinone. nih.gov Rugulosin is an anthraquinoid mycotoxin with a molecular formula of C30H22O10. nih.govwikipedia.org Luteoskyrin is another mycotoxin with the molecular formula C30H22O12. wikipedia.orgnih.gov The proposed structure of this compound features four bonds between the anthraquinone (B42736) moieties, distinguishing it from some simpler bisanthraquinones. researchgate.net

Discrepancies in this compound Structural Assignments: A Case Study in Natural Product Elucidation Challenges

The initial structural assignment for this compound, proposed in 1978, was later challenged. researchgate.net Total synthesis efforts aimed at confirming this proposed structure revealed discrepancies. In 2008, a synthesis of the highly caged structure initially proposed for this compound was reported. researchgate.net However, the NMR spectra of the synthesized compound did not match those reported for natural this compound. researchgate.netnih.gov This indicated that the originally proposed structure was incorrect, highlighting the challenges in elucidating the structures of complex natural products, particularly those with intricate cage systems. researchgate.netnih.govchinesechemsoc.orgnih.gov The true structure of natural this compound has, as of recent reports, not yet been fully clarified. researchgate.netnih.gov This situation exemplifies how total synthesis can serve as a crucial tool for verifying or refuting proposed structures of natural products. nih.govchinesechemsoc.orgnih.gov

Advanced Spectroscopic and Crystallographic Approaches for this compound Structure Determination

The determination of the structures of complex bisanthraquinones like this compound and its relatives has increasingly relied on advanced spectroscopic and crystallographic techniques. nih.govnih.govresearchgate.net While early work utilized UV, IR, and mass spectrometry, modern structural elucidation is heavily dependent on Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques. researchgate.netresearchgate.net X-ray crystallographic analysis is a powerful method for definitively confirming the solid-state structure of crystalline compounds. nih.govnih.gov In the case of the synthesized compound corresponding to the alleged structure of this compound, X-ray crystallography was used to verify the structure of the synthetic material, which, importantly, did not match the natural product. nih.gov The challenges in obtaining sufficient quantities of pure natural this compound in crystalline form likely contribute to the ongoing difficulty in definitively determining its structure through crystallography. Computational methods also play a role in supporting structural hypotheses and analyzing spectroscopic data. researchgate.net

Natural Distribution and Contextual Isolation of Rugulin

Fungal Producers and Related Organisms of Rugulin and Analogues

This compound was identified as a minor metabolite produced by Penicillium rugulosum. chinesechemsoc.org Several related anthraquinoid compounds, considered analogues of this compound due to structural similarities and often shared biosynthetic pathways, are also found in various fungal genera. Rugulosin (B17658), a well-studied analogue of this compound, is notably produced by Penicillium species, including Penicillium rugulosum and Penicillium islandicum. mdpi.comwikipedia.orgjst.go.jp These Penicillium species are also known to produce other related compounds such as luteoskyrin (B1675522). mdpi.comjst.go.jp

Beyond the Penicillium genus, anthraquinone (B42736) derivatives are broadly distributed among filamentous fungi, including important genera like Aspergillus, Talaromyces, Fusarium, and Arthrinium. researchgate.net For instance, catenarin (B192510), another anthraquinone derivative, has been isolated from fungal species belonging to the genera Pyrenophora, Aspergillus, Catenarina, and Talaromyces. wikipedia.org Cytoskyrins A and B, which share a structural relationship with rugulosin, have been isolated from Cytospora species. mdpi.comresearchgate.net Additionally, the endophytic fungus Diaporthe sp. has been reported to produce (+)-epicytoskyrin, a compound related to cytoskyrins. mdpi.com Fallacinol, also known as teloschistin, is another anthraquinone found in some non-lichen-forming fungi, as well as lichens. wikipedia.org

Biogeographical and Ecological Considerations in this compound Production

The production of this compound and its analogues by fungi is influenced by biogeographical and ecological factors. The isolation of Cytospora sp., a producer of the rugulosin-related cytoskyrin A, from a branch of Conocarpus erecta in Guanacaste National Park, Costa Rica, highlights a specific geographical location and a potential association with particular plant hosts. mdpi.com Another example of ecological influence is the isolation of the marine-derived fungus Talaromyces rugulosus from the Mediterranean sponge Axinella cannabina, which produces cytosporones, compounds with structural similarities to intermediates in proposed biogenetic pathways of related compounds. mdpi.com

While not directly focused on this compound, studies on the production of co-occurring anthraquinoids in lichens provide further insight into ecological considerations. Lichens such as Oxneria fallax, found on mulberry trees, produce anthraquinoids like parietin and fallacinal (B1257416). wikipedia.org The production of parietin in Xanthoria parietina lichens is known to be stimulated by UV-B light in alpine environments, suggesting a protective ecological function against radiation. wikipedia.org The investigation into the spread and persistence of a rugulosin-producing endophyte in Picea glauca seedlings indicates an ecological relationship between the fungus and a specific plant host in potentially boreal or forest ecosystems. jst.go.jp These examples demonstrate that the habitat and associated organisms play a role in the presence and production of this compound and its analogues.

Co-occurrence of this compound with Biosynthetically Related Anthraquinoids

This compound and its analogues often co-occur with other anthraquinoid compounds that are likely related through common biosynthetic pathways. A notable instance is the co-occurrence of rugulosin with luteoskyrin in Penicillium islandicum and Penicillium rugulosum. mdpi.comjst.go.jp These compounds are structurally related bisanthraquinoids.

In lichens that produce anthraquinoids also found in fungi, co-occurrence is common. For example, fallacin, isolated from Xanthoria fallax, was later found to be a mixture of fallacinal and parietin. wikipedia.org Further studies on the Xanthoria genus identified a suite of methoxylated anthraquinoids, including erythroglaucin, xanthorin, fallacinal, teloschistin (fallacinol), and physcion (B1677767), alongside emodin (B1671224). researchgate.net

Many of these co-occurring anthraquinoids share a core biosynthetic origin via polyketide pathways. For instance, emodin, chrysophanol, and physcion are common anthraquinones found in various natural sources, including fungi and plants. mdpi.com Rhein (B1680588) is another anthraquinone found in medicinal plants like Rheum species, and an endophytic fungus from Rheum palmatum has been shown to produce both rhein and emodin, suggesting a potential fungal contribution to the anthraquinone profile of the plant or shared biosynthetic capabilities. researchgate.net The structural similarities among compounds like rugulosin, cytoskyrins (which have a tetrahydroxyanthraquinone skeleton), catenarin (a tetrahydroxyanthraquinone), and dicatenarin (a catenarin dimer) point towards interconnected biosynthetic routes. wikipedia.orgresearchgate.netnih.gov Research into the synthesis of these compounds, such as the "cytoskyrin cascade," further supports the understanding of their biosynthetic relationships and co-occurrence. chinesechemsoc.org

Elucidation of Rugulin Biosynthetic Pathways

Polyketide Precursors in Rugulin Biosynthesis (e.g., Emodin)

Anthraquinones, including emodin (B1671224), serve as common polyketide precursors for dimeric anthraquinoids like this compound acs.orgresearchgate.netnih.gov. Emodin (CID 3220) is a trihydroxyanthraquinone that is widely distributed in plants and fungi nih.govwikipedia.org. It is formed by an octaketide synthase (OKS), a type III polyketide synthase (PKS) superfamily member researchgate.net. The biosynthesis of anthraquinone-containing natural products typically begins with the enzymatic elongation of acetyl and malonyl CoA into a polyketide precursor, which then undergoes cyclization to form the aromatic anthraquinone (B42736) rings nih.gov.

Enzymatic Catalysis in this compound Dimerization: Role of Cytochrome P450 Monooxygenases

Dimerization of monomeric anthraquinone units is a crucial step in the biosynthesis of bisanthraquinones, including this compound researchgate.netresearchgate.netrsc.org. Cytochrome P450 monooxygenases play a significant role in this dimerization process acs.orgresearchgate.net. For instance, studies on the biosynthesis of related cage-like bisanthraquinones like dothideomins have revealed that a versatile cytochrome P450 monooxygenase can catalyze the dimerization by forming the core cage structure from emodin acs.org. These enzymes are known to catalyze various oxidative steps in natural product biosynthesis mdpi.comnih.gov.

Involvement of Short-Chain Dehydrogenase/Reductases (SDRs) in this compound Pathway Intermediates

Short-chain dehydrogenase/reductases (SDRs) are also implicated in the this compound biosynthetic pathway, likely involved in modifying pathway intermediates acs.org. SDRs are a superfamily of enzymes that catalyze the oxidation or reduction of a wide range of substrates, often utilizing NAD(P)H as a cofactor. Their specific roles in this compound biosynthesis would involve stereoselectively generating hydroxyl groups or reducing carbonyls at specific positions on the anthraquinone monomers or their derivatives acs.org.

Genetic Basis of this compound Biosynthesis: Identification and Characterization of Gene Clusters

The enzymes involved in the biosynthesis of natural products are typically encoded by genes organized in biosynthetic gene clusters acs.org. While specific details on the this compound gene cluster were not extensively found in the search results, related studies on bisanthraquinones like dothideomins have identified gene clusters (e.g., the dot cluster) that share homology with gene clusters responsible for rugulosin (B17658) biosynthesis (rug cluster) acs.org. These clusters encode enzymes such as polyketide synthases, cytochrome P450 monooxygenases, and SDRs, which are essential for the formation of these complex molecules acs.org. Identification and characterization of the this compound gene cluster would provide a comprehensive understanding of all the enzymes involved and their regulatory mechanisms.

Proposed Mechanistic Steps in this compound's Cage-like Scaffold Formation (e.g., Cascade Dimerization, Michael Reactions, Diels-Alder Cycloadditions)

The formation of the cage-like scaffold in this compound involves a series of complex cyclization and bond-forming reactions following the dimerization of anthraquinone monomers acs.orgnih.gov. Proposed mechanistic steps include cascade dimerization, Michael reactions, and Diels-Alder cycloadditions researchgate.netresearchgate.netnih.gov.

Cascade Dimerization: The process likely begins with the dimerization of modified anthraquinone monomers. This dimerization can occur through oxidative coupling or other mechanisms, leading to intermediates with reactive centers poised for further cyclization researchgate.netnih.gov.

Michael Reactions: Michael addition reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system, are proposed to play a role in forming some of the carbon-carbon bonds in the cage structure researchgate.netwilddata.cnmasterorganicchemistry.com. These reactions can occur intramolecularly, contributing to the cyclization events masterorganicchemistry.com.

Diels-Alder Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful reaction for forming six-membered rings and is implicated in the biosynthesis of various natural products with cyclic structures researchgate.netwiley-vch.demdpi.com. While direct evidence for a specific enzymatic Diels-Alderase in this compound biosynthesis was not prominently found, biomimetic syntheses have explored Diels-Alder strategies to construct similar cage-like frameworks researchgate.netnih.govresearchgate.net. The formation of the cage-like structure may involve a series of these reactions occurring in a specific sequence, potentially in a cascade manner acs.orgnih.gov.

Chemoenzymatic and Biomimetic Approaches to Unraveling this compound Biosynthesis

Chemoenzymatic and biomimetic approaches have been valuable tools in understanding the plausible biosynthetic pathways of complex natural products like this compound acs.orgresearchgate.netresearchgate.netrsc.orgfishersci.iechem960.comrsc.org.

Chemoenzymatic Synthesis: This approach combines the power of chemical synthesis with enzymatic transformations to construct complex molecules researchgate.netresearchgate.netrsc.orgrsc.org. By using isolated enzymes or enzyme preparations to catalyze specific steps, researchers can mimic proposed biosynthetic routes and test the feasibility of certain transformations researchgate.net. Chemoenzymatic synthesis of this compound analogues starting from anthraquinones has provided support for dimerization between monomeric intermediates researchgate.netrsc.orgrsc.org.

Biomimetic Synthesis: Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory using chemical reagents and conditions that mimic biological environments acs.orgresearchgate.netresearchgate.net. This can involve designing cascade reactions that proceed through intermediates similar to those proposed in the natural pathway acs.orgnih.gov. Biomimetic approaches have been used to synthesize rugulosin-type compounds and explore the potential for spontaneous reactions, such as Michael additions and Diels-Alder cycloadditions, in forming the cage structure researchgate.netnih.gov. These studies provide insights into the chemical logic underlying the natural construction of this compound's complex scaffold.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound125634
Emodin3220

Interactive Data Tables:

Based on the search results, specific quantitative data points suitable for interactive tables across multiple sections were not consistently available. However, a table listing key enzymes and their proposed roles based on related biosynthetic studies can be presented:

Enzyme ClassProposed Role in Bisanthraquinone Biosynthesis (based on related studies)Relevant Section
Polyketide Synthase (PKS)Formation of polyketide precursors like emodin3.1
Cytochrome P450 MonooxygenaseDimerization of monomeric units, formation of cage structure3.2, 3.5
Short-Chain Dehydrogenase/Reductase (SDR)Modification of pathway intermediates (e.g., reduction of carbonyls)3.3
Diels-Alderase (putative)Catalysis of Diels-Alder cycloaddition reactions (in some natural products)3.5

This table summarizes the types of enzymes discussed in the context of this compound and related bisanthraquinone biosynthesis.

Chemical Synthesis Strategies for Rugulin and Its Analogues

Total Synthesis Approaches to the Alleged Rugulin Structure

Early synthetic endeavors targeted the alleged structure of this compound, which was later found not to match the naturally occurring compound. nih.govchinesechemsoc.orgacs.org Despite this, these syntheses were crucial in developing strategies for the construction of the skyrane core. acs.orgresearchgate.netacs.org

Cascade Reaction Sequences (e.g., "Cytoskyrin Cascade")

A prominent strategy in the synthesis of this compound and related bisanthraquinones is the use of cascade reaction sequences, notably the "cytoskyrin cascade". acs.orgnih.govresearchgate.net20.210.105capes.gov.br This cascade typically involves a series of oxidative and bond-forming events starting from monomeric anthraquinone (B42736) or dihydroanthracenone precursors. nih.gov20.210.105acs.orgcapes.gov.br The cytoskyrin cascade allows for the rapid construction of the complex polycyclic skyrane framework in a single reaction vessel. 20.210.105nih.gov For instance, a sequence involving Michael reactions and oxidative dimerization has been employed to build the heptacyclic core. nih.gov20.210.105 The control of these cascade reactions is critical to selectively access different intermediates and the final desired structure. acs.org

Stereoselective Synthetic Methodologies for Congested Polycyclic Systems

The synthesis of this compound and its relatives necessitates precise control over stereochemistry, particularly in the formation of congested polycyclic systems containing multiple contiguous stereocenters. nih.govresearchgate.net Strategies have been developed to achieve stereoselective construction of the skyrane motif. acs.orgresearchgate.net For example, asymmetric reductions and controlled cyclization reactions have been explored to establish the correct relative and absolute configurations of the stereocenters within the cage-like structure. nih.govresearchgate.netnih.gov The presence of a quaternary center embedded within an array of stereocenters poses a significant challenge that requires highly selective methodologies. nih.gov

Development of Synthetic Analogues and Derivatives of this compound

Beyond the synthesis of the alleged natural product, research has also focused on the development of synthetic analogues and derivatives of this compound. nih.gov20.210.105nih.govrsc.orgcapes.gov.brrsc.org These analogues are synthesized to explore the structure-activity relationships of this class of compounds and to potentially identify molecules with modified or improved properties. chinesechemsoc.org Chemoenzymatic approaches have been utilized for the synthesis of this compound analogues, often starting from anthraquinones and involving dimerization steps. researchgate.netrsc.orgrsc.orgrsc.org These methods can provide access to a variety of dimeric bisanthraquinones with different substitution patterns. researchgate.netrsc.org

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound has been a challenging endeavor, primarily due to its complex and highly oxygenated dimeric structure featuring the rigid skyrane core. acs.org20.210.105nih.govchinesechemsoc.org Challenges include the construction of the congested polycyclic system with precise stereochemical control and the efficient coupling of the monomeric units. nih.gov The fact that the initially assigned structure of this compound was incorrect also posed a challenge, requiring synthetic efforts to ultimately help revise the structure. nih.govnih.govchinesechemsoc.orgacs.org Innovations in this compound total synthesis have largely revolved around the development and application of powerful cascade reactions, which streamline the synthetic route and improve efficiency. acs.org20.210.105nih.govchinesechemsoc.org The use of biomimetic strategies, inspired by the proposed biosynthetic pathways, represents another significant innovation in accessing the this compound scaffold and its analogues. researchgate.netnih.govrsc.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results
2,2'-epi-Cytoskyrin A11319257
Rugulosin (B17658)108067
Cytoskyrin A11319256
Flavoskyrin (B1212555)101696
Deoxyrubroskyrin119023
Skyrin (B155860)101695
(+)-Rugulosin108067
(+)-2,2′-epi-cytoskyrin A11319257
(-)-Rugulosin BNot readily available in search results
(-)-Rugulosin CNot readily available in search results
(-)-Flavoskyrin101696
(-)-LunaskyrinNot readily available in search results
DihydroemodinNot readily available in search results
DihydrolunatinNot readily available in search results
Emodin (B1671224)3220
Chrysophanol1682
(+)-Bisororbicillinol10110352
(+)-Bisorbibutenolide10110353
Trichodimerol119519
BE-43472BNot readily available in search results
(+)-Rubellin CNot readily available in search results
(-)-Luteoskyrin165140
(-)-Deoxyluteoskyrin119023
(-)-Rubroskyrin165141
DihydrocatenarinNot readily available in search results

Data Table Example (Illustrative based on search findings):

Structure Activity Relationship Sar Investigations of Rugulin and Its Derivatives

Methodologies for Rugulin SAR Studies

Investigating the SAR of this compound and its derivatives involves a combination of synthetic chemistry and biological evaluation. A key aspect is the ability to synthesize this compound and its analogues, which has been a challenging endeavor due to its intricate cage-like structure. researchgate.net Synthetic strategies, such as cascade sequences, have been developed to access the core molecular architecture of this compound and related bisanthraquinones. researchgate.netsemanticscholar.org

Once synthesized, the biological activities of this compound and its derivatives are assessed using various in vitro and in vivo assays depending on the targeted biological effect. For instance, related bisanthraquinones have been evaluated for activities such as DNA damage induction and antimicrobial effects. mdpi.com Comparing the activity profiles of different this compound analogues with subtle structural variations allows researchers to infer the importance of specific functional groups or structural motifs for the observed activity.

Methodologies for SAR studies generally involve:

Synthesis of a series of analogues: Modifying specific parts of the this compound structure to create a library of related compounds.

Biological testing: Evaluating the activity of each analogue in relevant biological assays.

Data analysis: Correlating the structural differences with the observed variations in biological activity. This can involve visual inspection of structures and activity data, as well as more sophisticated computational methods. rsc.org

The challenging synthesis of this compound has likely limited extensive SAR studies compared to more readily accessible compounds. However, synthetic advancements have paved the way for the creation and evaluation of this compound analogues. researchgate.netrsc.org

Influence of Structural Modifications on this compound's Molecular Interactions

Structural modifications to the this compound scaffold can significantly impact its ability to interact with biological targets. As an anthraquinoid, this compound possesses a polycyclic aromatic core and hydroxyl and carbonyl groups. wikipedia.orgnih.gov These features contribute to its physical and chemical properties and its potential for various molecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.commdpi.com

Modifications to the hydroxyl groups, the anthraquinone (B42736) core, or the unique cage-like structure can alter the compound's polarity, shape, and electronic distribution, thereby influencing its binding affinity and specificity to biological macromolecules like proteins or DNA. For example, studies on related bisanthraquinones like cytoskyrin A suggest that minor structural differences can significantly affect bioactivity and mechanisms of action, such as DNA damage induction. mdpi.com

While specific detailed data on this compound's molecular interactions based on structural modifications is limited in the provided search results, the general principles of SAR dictate that even subtle changes, such as the addition or removal of a hydroxyl group or alteration of the stereochemistry within the cage structure, can lead to substantial changes in how the molecule interacts with its biological environment.

Identification of Key Pharmacophoric Elements in this compound Analogues

Pharmacophoric elements are the essential features of a molecule that are responsible for its biological activity, representing a spatial arrangement of chemical features necessary for optimal interaction with a specific biological target. nih.govunina.it Identifying these elements in this compound analogues is crucial for understanding its mechanism of action and designing more potent or selective compounds.

Based on the structure of this compound, potential pharmacophoric features could include:

Hydroxyl groups: Capable of forming hydrogen bonds with biological targets.

Carbonyl groups: Can act as hydrogen bond acceptors and contribute to polarity.

Aromatic rings: Involved in π-π stacking interactions with aromatic amino acid residues in proteins or with DNA bases.

Pharmacophore identification can be achieved through ligand-based approaches, where the common features of a set of active compounds are analyzed, or structure-based approaches, which utilize the 3D structure of the biological target. nih.govunina.it Given the challenges in obtaining target-rugulin complex structures, ligand-based methods comparing the structures of active this compound analogues are likely employed.

Studies on related compounds like cytoskyrin A, which exhibits DNA-damaging activity, suggest that the bisanthraquinone scaffold itself, with its intercalating potential, might be a key pharmacophoric element for certain activities. mdpi.com Further SAR studies on a diverse set of this compound analogues with well-defined biological activities would be necessary to definitively identify the key pharmacophoric elements responsible for specific effects.

Computational Chemistry in this compound SAR Analysis (e.g., Molecular Docking, QSAR)

Computational chemistry plays a significant role in modern SAR analysis, complementing experimental studies by providing insights into molecular properties, interactions, and activity predictions. analyticachemie.innih.gov Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable tools in this regard. mdpi.comprimescholars.comcreative-biostructure.comnih.govfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a small molecule (ligand) when bound to a biological target (receptor) and estimates the binding affinity. primescholars.comuneb.br For this compound, if a potential protein or DNA target is identified and its 3D structure is known, molecular docking could be used to:

Predict how this compound binds to the target.

Identify key amino acid residues or DNA bases involved in the interaction. mdpi.comprimescholars.com

Understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.commdpi.com

Evaluate the binding potential of this compound analogues and compare their predicted affinities.

Molecular docking studies have been applied to other natural products and drug candidates to understand their interactions with various targets. mdpi.comprimescholars.comnih.gov While no specific molecular docking studies with this compound were found in the provided search results, the methodology is directly applicable if a target structure becomes available.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the structural properties (descriptors) of a set of compounds and their biological activities. creative-biostructure.comnih.govfrontiersin.orgmdpi.com These models can be used to:

Predict the activity of new, untested this compound analogues based on their structures. creative-biostructure.com

Identify which structural features (represented by descriptors) are most important for activity. nih.gov

Guide the design of new analogues with improved predicted activity. creative-biostructure.com

QSAR studies require a dataset of structurally diverse compounds with measured biological activities. mdpi.com For this compound, a sufficient number of synthesized analogues with reliable activity data would be needed to build robust QSAR models. Various QSAR methods exist, including 2D- and 3D-QSAR approaches, utilizing different types of molecular descriptors. creative-biostructure.comcresset-group.com

Computational methods, including molecular docking and QSAR, offer time and cost efficiency in drug discovery and SAR analysis by reducing the need for extensive experimental work and guiding the synthesis of promising compounds. analyticachemie.infrontiersin.org As more data on this compound and its analogues become available, these computational approaches will become increasingly valuable in understanding its SAR.

Molecular Mechanisms of Rugulin S Biological Engagement

Investigations into Rugulin's Interactions with Specific Cellular Components (e.g., Proteins, Enzymes, Nucleic Acids)

Studies on this compound and related anthraquinones suggest potential interactions with cellular macromolecules. Some anthraquinones, including those structurally related to this compound, have been reported to exhibit DNA-attacking ability and inhibit enzyme activity, such as RNA polymerase activity. jst.go.jpresearchgate.net While direct, detailed studies specifically on this compound's binding to individual proteins, enzymes, or nucleic acids are not extensively detailed in the provided search results, the biological activities observed for this compound and its analogues imply such interactions occur. For instance, the potent antibacterial activity observed for this compound analogues suggests interference with essential bacterial cellular processes likely mediated by interactions with bacterial proteins or enzymes. researchgate.net

Related compounds like flavoskyrin (B1212555) have been shown to uncouple oxidative phosphorylation in mitochondria, indicating interaction with components of the electron transport chain or ATP synthase. researchgate.net This suggests a potential for this compound, given its structural similarities, to also interact with mitochondrial proteins involved in cellular respiration.

Elucidation of this compound's Influence on Cellular Signaling Pathways

The influence of this compound on specific cellular signaling pathways is not explicitly detailed in the provided search results. However, related studies on other natural products with complex structures often investigate their impact on various signaling cascades, such as those involved in cell growth, proliferation, and stress responses. acs.org Given that some bisanthraquinones exhibit cytotoxic and antimicrobial activities, it is plausible that this compound could modulate signaling pathways related to cell viability, apoptosis, or microbial defense mechanisms. researchgate.netacs.org Research on drug target validation methodologies often involves examining the effects of compounds on gene expression patterns and signaling pathways to identify their targets and mechanisms of action. stanford.edu

Analysis of this compound's Impact on Fundamental Biological Processes (e.g., Cell Physiology, Enzyme Activity, Cellular Respiration)

This compound and its analogues have demonstrated biological activities that indicate an impact on fundamental biological processes. Potent antibacterial activity has been reported for this compound analogues, suggesting interference with essential bacterial cell physiology. researchgate.net

Studies on related anthraquinones provide insights into potential effects on enzyme activity and cellular respiration. For example, rugulosin (B17658) has shown inhibitory effects on RNA polymerase activity. researchgate.net Flavoskyrin, a related compound, is known to uncouple oxidative phosphorylation in mitochondria, leading to decreased respiratory control and P/O ratio, and inhibiting state-3 respiration. researchgate.net These findings suggest that this compound might also affect mitochondrial function and ATP biosynthesis, impacting cellular respiration. researchgate.netantranik.orgamsbio.comkhanacademy.org

While specific data tables detailing this compound's impact on these processes are not available in the provided snippets, the reported biological activities strongly imply such effects. The minimum inhibitory concentration (MIC) values for antibacterial activity provide a quantitative measure of this compound analogue potency against bacteria. researchgate.net

Target Identification and Validation Methodologies for this compound Action

Identifying the specific molecular targets of natural products like this compound is a critical step in understanding their mechanisms and developing them as potential therapeutic agents. Methodologies for target identification and validation in drug discovery are diverse and continuously evolving. stanford.edunih.gov

Based on the information available for related compounds and general practices in natural product research, potential methodologies for this compound could include:

Biochemical Assays: In vitro assays to test this compound's interaction with and inhibition of specific enzymes or proteins hypothesized to be targets based on its structure and observed activities (e.g., enzymes involved in bacterial metabolism or replication, components of the mitochondrial respiratory chain). researchgate.netjst.go.jpresearchgate.net

Cell-Based Assays: Assays using bacterial or mammalian cell lines to study the effects of this compound on specific cellular processes, such as cell growth, proliferation, and ATP production. researchgate.netjst.go.jp Observing changes in these processes can provide clues about the affected pathways and potential targets.

Affinity Chromatography and Pull-down Assays: Techniques to isolate proteins or other cellular components that bind directly to this compound. nih.gov

Genomic and Proteomic Approaches: Analyzing changes in gene expression or protein profiles in response to this compound treatment using techniques like DNA microarrays or mass spectrometry to identify affected pathways and potential targets. stanford.eduunibo.it

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogues to understand how structural modifications affect its biological activity and interactions with potential targets. researchgate.netrsc.org

Computational Modeling and Docking Studies: Using computational methods to predict potential binding sites and interactions of this compound with known protein structures.

Genetic Approaches: Using genetic tools in model organisms or cell lines to validate the role of a suspected target in mediating this compound's effects (e.g., gene knockouts or knockdown). nih.gov

The synthesis of this compound and its analogues also plays a role in target identification and validation by providing sufficient material for biological testing and SAR studies. researchgate.netnih.govresearchgate.netrsc.org

Advanced Analytical Methodologies for Rugulin Research

Chromatographic Techniques for Rugulin Isolation and Purity Assessment (e.g., HPLC-DAD, HPLC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation and purity assessment of this compound. HPLC separates compounds based on their chemical and physical properties as they pass through a stationary phase. measurlabs.comchemyx.com

HPLC coupled with a Diode-Array Detector (HPLC-DAD) is widely used to assess chemical purity and contamination. measurlabs.com A DAD scans the sample with light across the ultraviolet and visible spectrum, measuring the absorption of different wavelengths as compounds elute from the column. measurlabs.com This provides a spectral fingerprint for each compound, aiding in identification and purity assessment. HPLC-DAD is considered a workhorse technique in various research areas, including pharmaceutical analysis, due to its relative simplicity. measurlabs.com

For enhanced sensitivity and more detailed information, HPLC is often coupled with Mass Spectrometry (HPLC-MS). measurlabs.comchemyx.com In HPLC-MS, the separated components from the HPLC column are introduced into a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). measurlabs.comchemyx.com This technique is more sensitive than HPLC-DAD and can detect smaller quantities of components. measurlabs.com HPLC-MS is particularly useful for characterizing unknown samples, whereas HPLC-DAD is often preferred when there is prior knowledge of the sample's contents. measurlabs.com

High-resolution chromatographic methods are employed for the efficient isolation of natural products from complex biological matrices. nih.gov Analytical HPLC, often with PDA (similar to DAD) or MS detection, is used for metabolite profiling and prioritizing compounds for isolation. nih.gov The separation conditions developed at the analytical scale can be transferred to the semi-preparative scale for targeted isolation and purification. nih.gov Monitoring with UV, MS, or other detectors guides the isolation process and triggers the collection of specific compounds. nih.gov

Studies on related compounds, such as the quantification of tetracyclines in medicated feed, demonstrate the application of both HPLC-DAD and LC-MS. In one comparison, HPLC-DAD provided average recoveries ranging from 72.2% to 101.8%, while LC-MS recoveries were between 45.6% and 87.0%. d-nb.info The limit of detection (LOD) for HPLC-DAD ranged from 4.2 to 10.7 mg kg−1, and for LC-MS, it ranged from 5.6 to 10.8 mg kg−1. d-nb.info These findings highlight that the choice of detection technique can significantly impact recovery values even with the same extraction protocol. d-nb.info

HPLC is also a crucial tool in pharmaceutical applications for evaluating formulations, checking purity, and monitoring changes. chemyx.com

Spectroscopic Methods for this compound Structural Characterization in Research (e.g., NMR, Mass Spectrometry, CD)

Spectroscopic methods are indispensable for determining the detailed chemical structure of this compound. These techniques provide information about the functional groups, connectivity of atoms, and spatial arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation, allowing researchers to infer atom connectivity and spatial arrangements from multidimensional NMR spectra. nih.gov Various NMR techniques, including 1H NMR, 13C NMR, and two-dimensional (2D) NMR methods such as COSY, HETCOR, HSQC, HMQC, and HMBC, are used for comprehensive structural investigations. uwaterloo.caresearchgate.net Quantitative 13C NMR and 2D NMR techniques can provide both qualitative and quantitative information about detailed molecular structures. researchgate.net Traditionally, NMR was primarily used to characterize pure compounds, often obtained after chromatographic isolation. nih.gov

Mass Spectrometry (MS) is another critical spectroscopic method used to determine the mass of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. chemyx.com MS is used for identifying and quantifying compounds in a mixture and detecting impurities. chemyx.com Different ionization methods are employed in mass spectrometers. chemyx.com MS can be used to study enzyme selectivity and analyze complex molecules. mdpi.com For example, MALDI-TOF and FAB-MS/MS have been used to analyze oligosaccharides. mdpi.com MS can also be applied to determine the degree of N-acetylation in certain polymers. mdpi.com

While Circular Dichroism (CD) spectroscopy was mentioned in the prompt's outline, detailed information specifically on its application to this compound or closely related compounds was not prominent in the provided search results. However, spectroscopic methods in general, including UV-Vis spectroscopy, are used for structural analysis and physicochemical characterization of compounds. mdpi.com

Research on compounds related to this compound, such as Rugulosin (B17658), has utilized NMR data for structural confirmation. researchgate.net

Quantitative Analytical Methods for this compound in Biological and Synthetic Matrices

Quantitative analytical methods are necessary to determine the amount of this compound present in various complex matrices, including biological samples (like serum or urine) and synthetic materials (like medicated feed or pharmaceutical formulations). The complexity of these matrices often requires sophisticated techniques to achieve accurate and reliable quantification. researchgate.netmdpi.com

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and powerful technique for the quantitative determination of compounds in biological fluids due to its high sensitivity, specificity, and throughput. nih.govnih.gov However, challenges such as matrix effects (ion suppression or enhancement caused by other substances in the sample) need to be addressed to ensure method reliability. mdpi.comnih.gov Proper sample preparation is crucial to minimize interference from co-existing substances and improve the specificity and sensitivity of LC-MS/MS assays. nih.gov

Validated analytical methods are essential for determining components in various matrices, including environmental, food, biological, and pharmaceutical samples. These methods often involve optimizing sample clean-up procedures depending on the matrix complexity.

A comprehensive HPLC-DAD-ESI-MS method has been validated for the quantification of multiple compounds, including in serum and urine, demonstrating high sensitivity and acceptable linearity, selectivity, accuracy, precision, and recovery. mdpi.com This highlights the capability of hyphenated chromatographic and spectroscopic techniques for quantitative analysis in biological matrices.

Quantitative analysis in complex matrices faces challenges such as low analyte concentration and the presence of interfering substances. mdpi.com Assessing and addressing matrix effects is a critical aspect of developing reliable quantitative bioanalytical methods based on techniques like HPLC-MS/MS. nih.gov Experimental approaches are employed to study, identify, and eliminate the effect of the matrix on quantitative results, including assessing "absolute" versus "relative" matrix effects and determining true recovery. nih.gov

Development of High-Throughput Analytical Platforms for this compound Studies

The development of high-throughput analytical platforms is essential for accelerating research, particularly in areas like drug discovery and natural product screening, where large numbers of samples need to be processed efficiently. nih.govresearchgate.netpeeriodicals.com

High-throughput purification platforms, often incorporating mass-directed HPLC purification, are used to process large numbers of crude samples within a reasonable timeframe. nih.govresearchgate.net These platforms typically include steps for sample evaluation, purification, fraction analysis, and purity assessment. nih.gov The goal is to achieve high purity for a large percentage of samples processed. nih.govresearchgate.net

High-throughput experimentation can be coupled with fast analytical techniques, such as mass spectrometric analysis, to accelerate screening processes. researchgate.net While specific high-throughput platforms solely for this compound studies were not detailed in the provided results, the principles and technologies of high-throughput analysis and purification platforms are directly applicable to the efficient processing and analysis of this compound and related compounds in research settings. nih.govresearchgate.netpeeriodicals.com These platforms contribute to rapidly generating data for structure-activity relationship studies and other research objectives. nih.gov

Emerging Research Perspectives and Future Directions for Rugulin Studies

Advancements in Synthetic Approaches for Elucidating Rugulin's True Structure

The total synthesis of natural products, including bisanthraquinones like this compound, plays a crucial role in confirming or revising their proposed structures. The challenging and varied structures of natural products inspire synthetic organic chemists to develop new methods. chinesechemsoc.orgnih.gov Structural elucidation and chemical synthesis are often interdependent and synergistic disciplines aimed at understanding the material constitution and properties of nature's molecules. nih.gov

Early synthetic efforts towards this compound revealed discrepancies between the synthesized compound and the originally proposed structure. Nicolaou et al. synthesized a highly caged structure alleged to be this compound, but its NMR spectra did not match the reported data for the natural product, indicating that the true structure of this compound had not yet been fully clarified. researchgate.net This highlights the critical role of total synthesis in structural confirmation.

Synthetic strategies for bisanthraquinones often feature cascade sequences, which can deliver complex molecules efficiently and stereoselectively. researchgate.netnih.gov For example, a cascade sequence termed the "cytoskyrin cascade" has been employed in the total synthesis of related bisanthraquinones like 2,2'-epi-cytoskyrin A and rugulosin (B17658). nih.gov Another notable total synthesis using an aesthetically pleasing cascade strategy is that of the "alleged" structure of this compound. chinesechemsoc.org This cascade was initiated and completed using simple reagents like MnO2 and Et3N. chinesechemsoc.org Retrosynthetic analysis of the alleged this compound structure, characterized by a cage-like motif with four C-C bonds bridging two tricyclic quinone units, suggested monomeric units as starting materials for a projected cascade sequence. chinesechemsoc.orgresearchgate.net

Chemoenzymatic approaches, combining chemical and enzymatic steps, have also been reported for the synthesis of this compound analogues. rsc.org These methods can start from anthraquinones and proceed in a few steps, supporting hypotheses about dimerization of monomeric intermediates during biosynthesis. rsc.org Such approaches contribute to understanding how these complex structures are formed in nature and provide routes to synthesize related compounds for further study.

Expanding the Scope of Biosynthetic Engineering for this compound Analogues

Biosynthetic engineering offers a powerful avenue to explore the structural diversity and potential bioactivities of this compound and its analogues. Understanding the biosynthetic pathways of dimeric natural products like rugulosin A, which is structurally related to this compound, can pave the way for structure modification through gene and protein engineering. researchgate.net The biosynthesis of skyrin (B155860) and rugulosin A, governed by the rug gene cluster in Talaromyces sp. YE3016, has been elucidated, providing a foundation for such engineering efforts. researchgate.net

Chemoenzymatic synthesis, which mimics biosynthetic processes, has been successfully applied to generate this compound analogues. rsc.org This approach involves the dimerization of variously substituted putative monomeric intermediates, supporting proposed biosynthetic routes for naturally occurring rugulosin B and C. rsc.org

Advancements in structural elucidation and synthesis of natural products, including this compound analogues, contribute to the broader field of biosynthetic implications. rsc.orgsgpgims.org.inresearchgate.net For instance, structure-guided engineering has been employed in the characterization of enzymes involved in related pathways, such as an anthrol reductase. researchgate.net This suggests that similar approaches could be applied to enzymes within the this compound biosynthetic pathway to generate novel analogues or improve production. The chemoenzymatic synthesis of this compound analogues further supports the potential for manipulating biosynthetic pathways to create a wider range of related compounds. rsc.org

Deeper Mechanistic Insights into this compound's Molecular Targets and Interactions

Understanding the molecular targets and interactions of this compound is crucial for elucidating its biological activities. Toxicodynamics describes the dynamic interactions between a compound and its biological target, leading to an effect. libretexts.org Any effect by a substance is the result of an interaction with a biomolecular target, such as a protein, DNA, RNA, or phospholipid bilayer membrane. libretexts.org

While specific molecular targets for this compound are not extensively detailed in the provided snippets, research on related compounds and general principles of molecular interaction offer insights into potential areas of investigation. For example, rugulosin A, a related bisanthraquinone, has shown inhibitory effects on RNA-polymerase activity and is cytotoxic to tumor and mammalian cells. researchgate.net It also exhibits antimicrobial activity against Staphylococcus aureus. researchgate.net These findings suggest that this compound, given its structural similarity, might interact with nucleic acids or enzymes involved in cellular processes.

Molecular interactions typically involve the drug molecule fitting into a specific binding site on the target, akin to a key and lock mechanism. dromicslabs.com Biomolecular targets can include receptors, enzymes, transporter proteins, and structural proteins. libretexts.org Compounds can affect protein function by binding to them, and the consequence depends on the protein's role. libretexts.org For instance, interaction with receptor proteins can activate or inactivate them, influencing cellular responses. libretexts.org Compounds can also interact with DNA, potentially forming adducts that can lead to mutations. libretexts.org

Advanced computational methods, such as machine learning models, are increasingly used to predict and analyze drug-target interactions. dromicslabs.comuobaghdad.edu.iq These models can process information about drug structures and protein sequences to predict binding affinity and identify potential targets. uobaghdad.edu.iq Techniques like message propagation neural networks (MPNN) and recurrent neural networks (RNNs) are employed to capture relationships and interactions within molecular structures and protein sequences. uobaghdad.edu.iq Applying such approaches to this compound could help predict its potential targets and provide deeper mechanistic insights into its interactions.

Exploration of Novel Biological Roles for this compound within Fungal Ecology

Fungi play diverse and essential roles in ecosystems, including nutrient cycling, decomposition, and forming symbiotic relationships. researchgate.netlongdom.orglibretexts.org They act as saprophytes, mutualistic symbionts, and parasites or pathogens. researchgate.net Their ability to degrade complex organic matter is crucial for nutrient recycling. researchgate.netlongdom.org Fungi also engage in symbiotic relationships, such as mycorrhizae with plants, which are vital for nutrient exchange. longdom.orglibretexts.org

While the provided information highlights the ecological importance of fungi in general, specific novel biological roles for this compound within fungal ecology are not explicitly detailed. However, the context of its isolation from fungal species suggests it may play a role in the producing organism's interaction with its environment or other organisms. Natural products produced by fungi can have various ecological functions, including defense against predators or pathogens, competition with other microorganisms, or signaling roles. frontiersin.org

Research into the ecological role of fungal compounds is an ongoing area. For example, the role of fungal fruit body coloration in response to biotic and abiotic environments, including defense from bacterial and fungal attacks, is being explored. frontiersin.org Some fungal pigments exhibit antibacterial activity, although their specific ecological significance may not be fully understood. frontiersin.org

Given that this compound is a fungal metabolite, future research could investigate its potential functions within the fungal ecosystem. This might include exploring its role in:

Defense mechanisms against microbial competitors or predators.

Signaling within fungal communities or with other organisms.

Adaptation to specific environmental conditions.

Interactions within symbiotic or pathogenic relationships involving the producing fungus.

Exploring these areas would provide valuable insights into the ecological significance of this compound beyond its potential pharmacological properties.

Compound Names and PubChem CIDs

Q & A

Q. How is Rugulin identified and characterized in novel biological contexts?

To confirm this compound's identity in new biological systems, researchers should employ a combination of spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic methods (HPLC for purity assessment). Reproducibility requires detailed experimental protocols, including solvent systems, temperature controls, and reference standards. Cross-validation with literature data on this compound's spectral fingerprints is critical .

Q. What are the standard protocols for synthesizing this compound with high purity?

this compound synthesis typically involves multi-step organic reactions (e.g., cyclization or glycosylation), with purity ensured via recrystallization or column chromatography. Researchers must document reaction conditions (catalyst concentrations, reaction time, and yield percentages) and characterize intermediates using TLC and IR spectroscopy. Evidence of purity (>95%) should be supported by HPLC chromatograms .

Q. What in vitro assays are commonly used to assess this compound's bioactivity?

Standard assays include enzyme inhibition studies (e.g., IC₅₀ determination via kinetic assays), cell viability assays (MTT or ATP-based luminescence), and binding affinity measurements (surface plasmon resonance). Researchers must control for solvent interference (e.g., DMSO cytotoxicity) and validate results across at least three biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolic stability issues. Apply the PICO framework to refine the research question:

  • P opulation: Target organism/cell line.
  • I ntervention: this compound dosage and administration route.
  • C omparison: Positive/negative controls.
  • O utcome: Pharmacokinetic parameters (e.g., AUC, Cₘₐₓ). Use LC-MS/MS to quantify this compound in plasma and tissues, and correlate findings with in vitro ADMET predictions .

Q. What computational models predict this compound's molecular interactions and binding affinities?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model this compound's interactions with targets like kinases or receptors. Validate predictions via mutagenesis studies or isothermal titration calorimetry (ITC). Cross-reference results with structural databases (PDB) to identify conserved binding motifs .

Q. How can researchers optimize this compound's bioavailability using structural analogs?

Structure-activity relationship (SAR) studies should focus on modifying this compound's functional groups (e.g., hydroxylation or methylation) to enhance solubility or membrane permeability. Use logP calculations and Caco-2 cell permeability assays to rank analogs. Prioritize derivatives with balanced potency and ADMET profiles .

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

Non-linear regression models (e.g., Hill equation) are suitable for IC₅₀/EC₅₀ calculations. For multi-variable experiments (e.g., combination therapies), apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to ensure robustness. Open-source tools like R or GraphPad Prism ensure reproducibility .

Q. How can multi-omics data integration clarify this compound's mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets to identify pathways modulated by this compound. Use bioinformatics tools (STRING DAVID, MetaboAnalyst) for pathway enrichment analysis. Validate key targets via CRISPR-Cas9 knockout models .

Q. What criteria should prioritize this compound derivatives for preclinical development?

Derivatives should meet the FINER criteria:

  • F easible: Scalable synthesis.
  • I nteresting: Novel mechanism.
  • N ovel: Patentability.
  • E thical: Low toxicity (LD₅₀ > 500 mg/kg).
  • R elevant: Addresses a known disease gap. Prioritize compounds with >10-fold selectivity over off-targets .

Q. How can genetic knockout models validate this compound's cellular targets?

Use CRISPR-Cas9 to knock out putative targets (e.g., kinases) in cell lines. Compare this compound's efficacy in wild-type vs. knockout models via dose-response assays. Confirm target engagement using cellular thermal shift assays (CETSA) or biotinylated this compound pull-down experiments .

Q. Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by cross-validating results across independent methods (e.g., biochemical assays vs. genetic models) .
  • Experimental Design : Follow Beilstein Journal guidelines for documenting synthetic procedures and spectral data to ensure reproducibility .
  • Literature Integration : Use Google Scholar’s "Cited by" feature to identify recent studies addressing this compound’s mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.